N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a quinoline and xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the condensation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 9H-xanthene-9-carboxylic acid, followed by amide formation. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline and xanthene compounds .
Scientific Research Applications
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the xanthene moiety can generate reactive oxygen species, leading to oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Uniqueness
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is unique due to the presence of both quinoline and xanthene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c1-31-18-11-10-16-14-17(25(29)28-21(16)15-18)12-13-27-26(30)24-19-6-2-4-8-22(19)32-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
PWFGHCHAZURDOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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